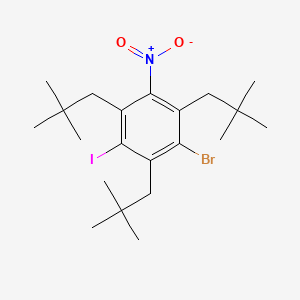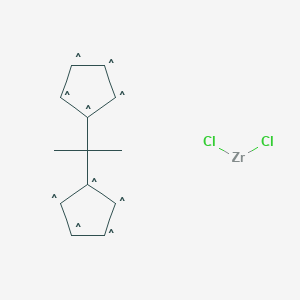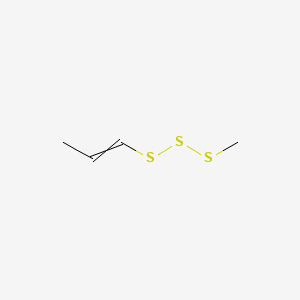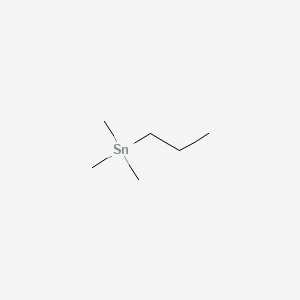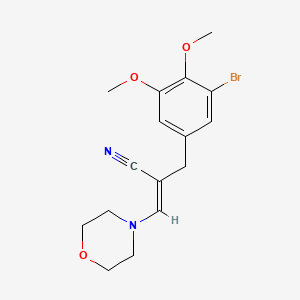
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile is an organic compound that features a brominated benzyl group, two methoxy groups, a morpholine ring, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of 4,5-dimethoxybenzyl alcohol to obtain 3-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with morpholine and acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction of the acrylonitrile group could produce an amine.
科学的研究の応用
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the morpholine ring are key functional groups that facilitate binding to these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(3-Bromo-4,5-dimethoxybenzyl)cyclohexanone
- N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
- (3-Bromo-4,5-dimethoxybenzyl)(2-furylmethyl)amine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile stands out due to the presence of the acrylonitrile moiety and the morpholine ring.
特性
分子式 |
C16H19BrN2O3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC名 |
(Z)-2-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H19BrN2O3/c1-20-15-9-12(8-14(17)16(15)21-2)7-13(10-18)11-19-3-5-22-6-4-19/h8-9,11H,3-7H2,1-2H3/b13-11- |
InChIキー |
YOHQDSDVEUJYIW-QBFSEMIESA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)C/C(=C/N2CCOCC2)/C#N)Br)OC |
正規SMILES |
COC1=C(C(=CC(=C1)CC(=CN2CCOCC2)C#N)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


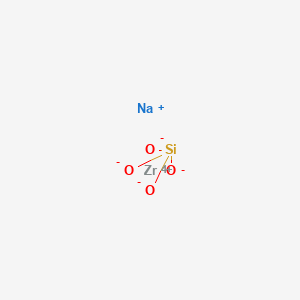
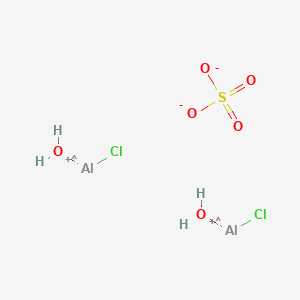

![N-(2-methoxyethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13825876.png)
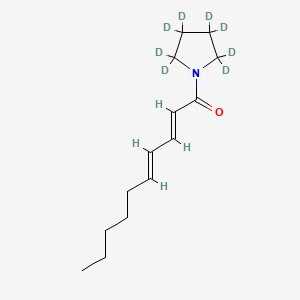
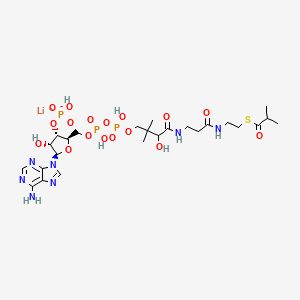
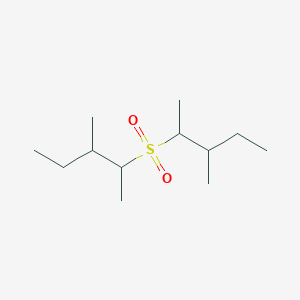
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
